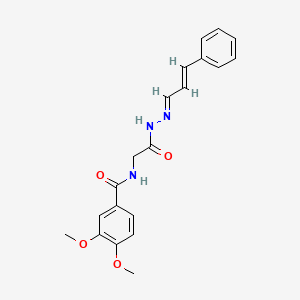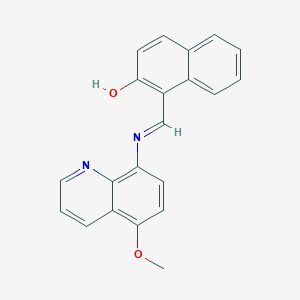![molecular formula C25H27N3O2 B11108403 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide](/img/structure/B11108403.png)
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-1-(9-Anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide is a complex organic compound featuring an anthryl group, a hydrazino group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide typically involves the condensation of 9-anthraldehyde with hydrazine derivatives, followed by the reaction with cyclohexyl-substituted butanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazino derivatives.
Scientific Research Applications
4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with DNA, potentially inhibiting DNA replication and transcription. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide: Similar structure but with a dichlorophenyl group instead of a cyclohexyl group.
(E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene: Contains an anthryl group and is used in photochemical studies.
Uniqueness
4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide is unique due to its combination of an anthryl group, a hydrazino group, and a cyclohexyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-cyclohexylbutanediamide |
InChI |
InChI=1S/C25H27N3O2/c29-24(27-20-10-2-1-3-11-20)14-15-25(30)28-26-17-23-21-12-6-4-8-18(21)16-19-9-5-7-13-22(19)23/h4-9,12-13,16-17,20H,1-3,10-11,14-15H2,(H,27,29)(H,28,30)/b26-17+ |
InChI Key |
HZGXTXQLCVXZLD-YZSQISJMSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B11108323.png)
![(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11108333.png)
![ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11108341.png)
![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108342.png)
![1-[(3-Nitrophenyl)sulfonyl]azepane](/img/structure/B11108344.png)
![1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine](/img/structure/B11108352.png)
![5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11108359.png)
![N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide](/img/structure/B11108360.png)


![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11108388.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B11108390.png)
![N-(3,5-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108396.png)

